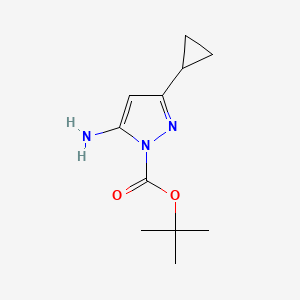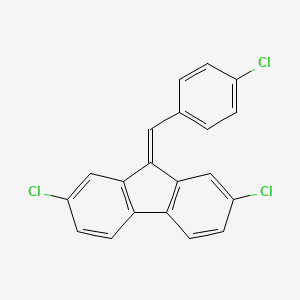
2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene
Übersicht
Beschreibung
2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of fluorene, characterized by the presence of chlorine atoms at the 2 and 7 positions, and a chlorobenzylidene group at the 9 position. This compound is of interest due to its potential use in pharmaceuticals, particularly as an impurity in lumefantrine, an antimalarial drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene typically involves the reaction of 2,7-dichlorofluorene with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the benzylidene linkage at the 9 position of the fluorene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in lumefantrine, contributing to the understanding of drug purity and efficacy.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene is not well-documented. as an impurity in lumefantrine, it may influence the pharmacokinetics and pharmacodynamics of the drug. The molecular targets and pathways involved are likely related to its structural similarity to lumefantrine, which acts on the erythrocytic stages of Plasmodium spp. in malaria treatment .
Vergleich Mit ähnlichen Verbindungen
Lumefantrine: A fluorene derivative used as an antimalarial agent.
Fluorene: The parent compound, lacking the chlorobenzylidene and chlorine substitutions.
2,7-Dichlorofluorene: Similar structure but without the benzylidene group.
Uniqueness: 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is unique due to its specific substitutions, which confer distinct chemical and physical properties. Its role as an impurity in lumefantrine highlights its relevance in pharmaceutical research and quality control .
Eigenschaften
IUPAC Name |
2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3/c21-13-3-1-12(2-4-13)9-18-19-10-14(22)5-7-16(19)17-8-6-15(23)11-20(17)18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXIAFQBNJSTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



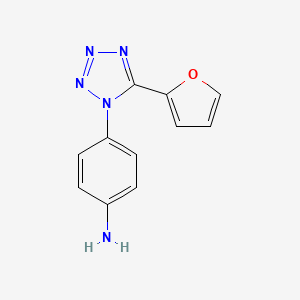
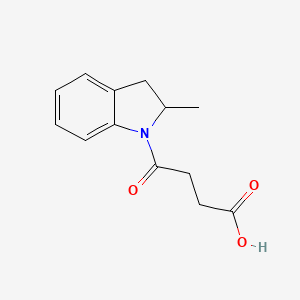
![{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid](/img/structure/B3137223.png)
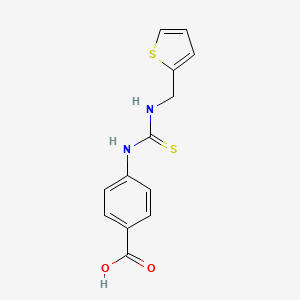
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)
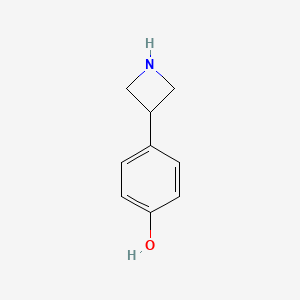
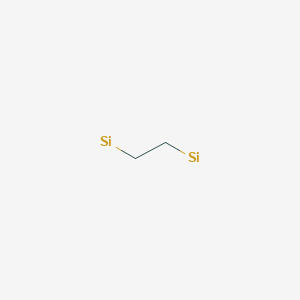
![N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline](/img/structure/B3137290.png)

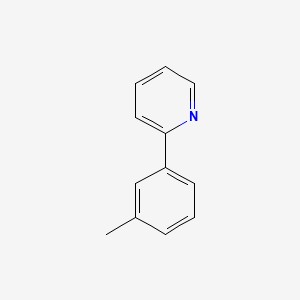
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
